molecular formula C12H23BO2 B6604046 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane CAS No. 1613271-47-8

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane

Cat. No.: B6604046
CAS No.: 1613271-47-8
M. Wt: 210.12 g/mol
InChI Key: ADNQSOFLDLTHMJ-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, with additional alkyl and alkenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate alkene. One common method is the hydroboration of 4-methylpent-1-en-2-yl with a boron-containing reagent such as bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst like palladium or platinum, and a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of recyclable catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The alkyl and alkenyl groups can be substituted with other functional groups through various reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles in the presence of a base.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted dioxaborolanes depending on the reagents used.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological imaging.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane

Comparison

Compared to similar compounds, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl and alkenyl substituents, which influence its reactivity and selectivity in chemical reactions. Its structure provides a balance between steric hindrance and electronic effects, making it particularly effective in certain cross-coupling reactions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQSOFLDLTHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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